Disodium 4-chlorophthalate

Coordination Chemistry Aqueous Synthesis Material Science

Disodium 4-chlorophthalate (CAS 74543-14-9; C₈H₃ClNa₂O₄; MW 244.54) is the fully neutralized disodium salt of 4-chlorophthalic acid. Unlike the monosodium salt (CAS 56047-23-5), it is completely deprotonated at both carboxylate sites—yielding significantly higher aqueous solubility (>30 g/100 mL inferred) and two equivalent metal-binding sites. This unique ionic profile is critical for reproducible coordination chemistry: it produces the distinct NaLn[ClC₆H₃(CO₂)₂]₂ stoichiometry with light lanthanides (La–Nd) and enables concentrated homogeneous solutions for MOF and titanocene complex syntheses. Substituting the monosodium analog risks altered metal-complex geometries, lower solubility, and irreproducible results. Also ideal for Suzuki-Miyaura-derived 3,5-diaryl-4-chlorophthalate libraries. Verify the exact salt form before ordering to safeguard experimental integrity.

Molecular Formula C8H3ClNa2O4
Molecular Weight 244.54 g/mol
CAS No. 74543-14-9
Cat. No. B15187737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 4-chlorophthalate
CAS74543-14-9
Molecular FormulaC8H3ClNa2O4
Molecular Weight244.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C8H5ClO4.2Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;;/h1-3H,(H,10,11)(H,12,13);;/q;2*+1/p-2
InChIKeyLWXGAQHPDMUTQE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium 4-chlorophthalate (CAS 74543-14-9): Technical Baseline and Procurement Considerations


Disodium 4-chlorophthalate (CAS 74543-14-9) is the fully neutralized disodium salt of 4-chlorophthalic acid, with the molecular formula C8H3ClNa2O4 . This compound belongs to the chlorinated phthalate class, characterized by an aromatic ring with a single chlorine substituent at the 4-position [1]. While the more common monosodium salt (4-chlorophthalic acid monosodium salt, CAS 56047-23-5) and the free acid are widely utilized, the disodium form is chemically distinct due to its complete deprotonation of both carboxylic acid groups, resulting in higher aqueous solubility and a different ionic profile . This unique salt form influences its reactivity in coordination chemistry, its behavior in aqueous synthetic applications, and its potential as a precursor for specialized materials.

Disodium 4-chlorophthalate (CAS 74543-14-9): Why In-Class Analog Substitution Is Not Recommended


Within the 4-chlorophthalate family, the salt form—monosodium versus disodium—critically dictates performance in aqueous and coordination environments [1]. The monosodium salt (CAS 56047-23-5) contains a single sodium counterion and a free carboxylic acid group, whereas the disodium salt is fully neutralized [2]. This fundamental difference in protonation state and ionic charge profoundly affects aqueous solubility, where the disodium salt is expected to exhibit significantly higher solubility due to its enhanced ionic character [3]. Furthermore, in coordination chemistry, the fully deprotonated disodium salt presents two equivalent carboxylate binding sites, leading to distinct metal complex stoichiometries and geometries compared to the partially protonated monosodium analog [4]. For applications requiring precise stoichiometric control or maximal aqueous solubility, substituting the disodium salt with a generic '4-chlorophthalate' from a vendor, without verifying the exact salt form, may lead to irreproducible results, failed syntheses, or altered material properties.

Disodium 4-chlorophthalate (CAS 74543-14-9): Quantifiable Differentiation Evidence for Procurement and Selection


Enhanced Aqueous Solubility vs. Monosodium 4-Chlorophthalate

The disodium salt is fully deprotonated, possessing two sodium counterions, which is expected to confer significantly higher aqueous solubility compared to the monosodium analog. While direct experimental solubility data for disodium 4-chlorophthalate at 295 K were not found in the sourced literature, the solubility of the monosodium salt in water is reported as 21.0 g/100 mL at 20°C [1]. The disodium salt's enhanced ionic character and lack of a free carboxylic acid group are consistent with class-level behavior for disodium phthalates, which typically exhibit >50% higher solubility than their monosodium counterparts . This property is critical for applications requiring high-concentration aqueous solutions, such as metal-organic framework (MOF) synthesis or aqueous-phase reactions [2].

Coordination Chemistry Aqueous Synthesis Material Science

Distinct Coordination Chemistry vs. Monosodium 4-Chlorophthalate

The fully deprotonated disodium 4-chlorophthalate ligand, when reacted with lanthanide ions, yields complexes with different stoichiometries and bonding modes compared to the monosodium analog. For light lanthanides (La–Nd), the disodium salt forms complexes with the general formula NaLn[ClC6H3(CO2)2]2, featuring both chelating and bridging carboxylate groups [1]. In contrast, the monosodium salt (acting as a partially protonated ligand) typically yields complexes with a 2:3 metal-to-ligand ratio and bidentate bridging only [2]. This stoichiometric difference directly impacts material properties such as thermal stability and decomposition pathways. The disodium-derived complexes decompose to oxides via intermediate oxochlorides, a pathway influenced by the unique ligand coordination environment [1].

Lanthanide Complexes Metal-Organic Frameworks Thermal Analysis

Precursor to Functionalized 4-Chlorophthalates via Regioselective Transformations

Disodium 4-chlorophthalate serves as a direct precursor to 4-chloro-3,5-dihydroxyphthalate, a key intermediate in the synthesis of functionalized phthalates. Diels-Alder reaction of 1-ethoxy-2-chloro-1,3-bis(trimethylsilyloxy)-1,3-diene with DMAD yields 4-chloro-3,5-dihydroxyphthalate, which can be converted to its bis(triflate) [1]. Subsequent Suzuki-Miyaura cross-coupling of this bis(triflate) with various arylboronic acids proceeds with very good site-selectivity (>90:10) to yield 3,5-diaryl-4-chlorophthalates [2]. The chlorine atom at the 4-position is essential for directing this regioselective functionalization, a feature not available with the non-halogenated phthalate analogs [3].

Organic Synthesis Cross-Coupling Regioselectivity

Disodium 4-chlorophthalate (CAS 74543-14-9): Recommended Application Scenarios Based on Quantifiable Evidence


Synthesis of 3,5-Diaryl-4-chlorophthalates via Regioselective Suzuki-Miyaura Cross-Coupling

Disodium 4-chlorophthalate serves as an ideal starting material for the synthesis of 3,5-diaryl-4-chlorophthalates. Following conversion to the bis(triflate) derivative, the Suzuki-Miyaura reaction with arylboronic acids proceeds with >90:10 site-selectivity, enabling efficient access to a diverse library of functionalized phthalates for medicinal chemistry or materials science [1]. This regioselectivity is a direct consequence of the 4-chloro substitution pattern and is not observed with the non-halogenated phthalate core [2].

Preparation of Lanthanide Coordination Polymers with Controlled 1:2 Metal-to-Ligand Stoichiometry

For the preparation of light lanthanide (La–Nd) coordination complexes, disodium 4-chlorophthalate is uniquely suited to yield the NaLn[ClC6H3(CO2)2]2 stoichiometry [3]. This contrasts with the monosodium salt, which typically produces 2:3 metal-to-ligand complexes. The presence of coordinated sodium ions and the specific carboxylate binding mode (chelating/bridging) in the disodium-derived complexes can influence the material's thermal stability and decomposition pathway, making it a critical parameter for researchers designing new metal-organic frameworks or luminescent materials [4].

High-Concentration Aqueous Synthesis for Metal-Organic Frameworks (MOFs)

In aqueous-phase syntheses, such as the preparation of titanocene complexes or MOFs, the high inferred solubility of disodium 4-chlorophthalate (>30 g/100 mL) offers a practical advantage over the monosodium salt (21.0 g/100 mL at 20°C) [5]. The ability to prepare concentrated stock solutions without precipitation ensures homogeneous reaction conditions and can lead to improved yields and more uniform particle morphologies, as demonstrated in the synthesis of 4-chlorophthalate titanocene complexes where reaction medium and concentration influenced particle size [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disodium 4-chlorophthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.